Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
Overview
Description
“Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester” is a chemical compound with the molecular formula C20H21NO2 . It is also known as 9-Anthrylmethyl N,N-Diethylcarbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamic acid moiety attached to a 9-anthracenylmethyl group . The carbamic acid part of the molecule can be represented as H2NCOOH .Scientific Research Applications
DEACM is widely used in scientific research as a photolabile protecting group. It is used to protect functional groups on organic molecules during synthesis, and the protection can be removed by exposure to light. This property makes DEACM a valuable tool in the synthesis of peptides, oligonucleotides, and other organic molecules.
Mechanism of Action
Target of Action
Anthracen-9-ylmethyl diethylcarbamate primarily targets the Zinc Finger Protein 207 (ZNF207) . ZNF207 is a promising target for weakening the stemness of glioma cells .
Mode of Action
The compound interacts with its target, ZNF207, by inhibiting its activity . This inhibition is achieved through the compound’s specific structure and chemical properties .
Biochemical Pathways
The inhibition of ZNF207 affects the biochemical pathways related to tumor stemness . The compound’s action leads to the downregulation of stem-related genes, which in turn weakens the stemness of glioma cells .
Result of Action
The compound’s action results in the hindrance of tumorigenesis and migration, and it promotes apoptosis in vitro . These effects are attributed to the downregulation of stem-related genes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage conditions can affect its stability . .
Advantages and Limitations for Lab Experiments
DEACM has several advantages for lab experiments. It is a versatile protecting group that can be used on a wide range of organic molecules. It is also easily removable by exposure to light, which makes it a convenient tool for synthesis. However, DEACM has some limitations. It requires specific conditions for photochemical cleavage, including the use of a specific wavelength of light. This can limit its use in some experiments.
Future Directions
DEACM has potential for further development in the field of organic synthesis. One possible future direction is the development of new photolabile protecting groups that can be cleaved by exposure to different wavelengths of light. Another future direction is the application of DEACM in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.
Conclusion:
DEACM is a valuable tool in the synthesis of peptides, oligonucleotides, and other organic molecules. Its photolabile protecting group property makes it a convenient and versatile tool for organic synthesis. While it has some limitations, DEACM has potential for further development and application in the field of organic synthesis.
Properties
IUPAC Name |
anthracen-9-ylmethyl N,N-diethylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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